

MPO-IN-28: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MPO-IN-28

Cat. No.: B10780394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a potent and irreversible, mechanism-based inhibitor of myeloperoxidase (MPO), an enzyme implicated in a variety of inflammatory and cardiovascular diseases.^{[1][2]} Its discovery through virtual screening has positioned it as a valuable tool for researchers studying the pathological roles of MPO. Beyond its primary target, **MPO-IN-28** also exhibits antagonist activity at the adenosine A2B receptor and agonist activity at the neuropeptide Y-like receptor 7 (NPYLR7), highlighting a polypharmacological profile that warrants further investigation. This technical guide provides a comprehensive overview of the available data on the discovery, synthesis, and biological activity of **MPO-IN-28**.

Chemical Properties and Identification

Property	Value	Reference
Formal Name	N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine	[3]
Synonyms	MPO Inhibitor 28, Myeloperoxidase Inhibitor 28	[3]
CAS Number	37836-90-1	[3]
Molecular Formula	C11H13N5O	[3]
Formula Weight	231.3 g/mol	[3]
Purity	≥98%	[3]
Formulation	A solid	[3]
Solubility	DMSO: Slightly soluble	[3]
SMILES	<chem>N=C(NC1=NC(C)=C2C=CC(O)C)=CC2=N1)N</chem>	[3]
InChI Key	ZJBMSSBTCGJZEE- UHFFFAOYSA-N	[3]

Discovery

MPO-IN-28 was identified as a highly potent myeloperoxidase inhibitor through a virtual screening study of a library containing 727,842 compounds.[2] This computational approach allowed for the rapid identification of a novel chemical scaffold with the desired inhibitory activity.

Synthesis

A detailed, step-by-step synthesis protocol for N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine is not publicly available in the reviewed literature. However, the synthesis of quinazoline and guanidine derivatives is well-established in medicinal chemistry. The general approach would likely involve the construction of the 7-methoxy-4-methylquinazoline core, followed by the introduction of the guanidine moiety at the 2-position.

Biological Activity

MPO-IN-28 is a potent, irreversible, and mechanism-based inhibitor of myeloperoxidase. It also demonstrates activity at other receptors, indicating a broader pharmacological profile.

Myeloperoxidase (MPO) Inhibition

Parameter	Value	Assay Conditions	Reference
IC50 (MPO inhibition)	44 nM	Cell-free assay	[1][4]
IC50 (MPO-mediated LDL oxidation)	90 nM	---	
IC50 (MPO chlorination activity)	~93.1 μ M	In human neutrophils	

Secondary Pharmacological Activities

Target	Activity	Parameter	Value	Cell Line	Reference
Adenosine A2B Receptor	Antagonist	Ki	2.15 μ M	HEK293 cells expressing human receptor	[3]
Neuropeptide Y-like Receptor 7 (NPYLR7)	Agonist	Activity	Induces calcium mobilization	HEK293T cells expressing mosquito (A. aegypti) receptor	[3]

Experimental Protocols

Detailed, specific experimental protocols for the biological evaluation of **MPO-IN-28** are not fully described in the available literature. However, based on the information gathered, the following general methodologies are likely employed.

MPO Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the chlorination activity of MPO.

- Reagents:
 - Human MPO enzyme
 - Hydrogen peroxide (H_2O_2)
 - Chloride ions (Cl^-)
 - Taurine
 - A chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)
 - Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
 - **MPO-IN-28** (or other test compounds)
- Procedure:
 - A reaction mixture is prepared containing MPO enzyme, taurine, and chloride ions in the assay buffer.
 - **MPO-IN-28** is added at various concentrations.
 - The reaction is initiated by the addition of H_2O_2 .
 - The mixture is incubated for a specific time at a controlled temperature.
 - The reaction is stopped, and the amount of taurine chloramine produced is measured by adding a chromogenic substrate like TMB.
 - The absorbance is read using a microplate reader at a specific wavelength.
 - The IC_{50} value is calculated by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration.

Adenosine A2B Receptor Antagonist Assay (General Radioligand Binding Protocol)

This assay determines the binding affinity of a compound to the adenosine A2B receptor.

- Reagents:
 - Cell membranes from HEK293 cells stably expressing the human adenosine A2B receptor.
 - A radiolabeled ligand specific for the A2B receptor (e.g., [³H]-DPCPX).
 - **MPO-IN-28** (or other test compounds).
 - Assay buffer.
- Procedure:
 - Cell membranes are incubated with the radioligand in the presence of varying concentrations of **MPO-IN-28**.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
 - The K_i value is determined by analyzing the competition binding data.

NPYLR7 Agonist Assay (General Calcium Mobilization Protocol)

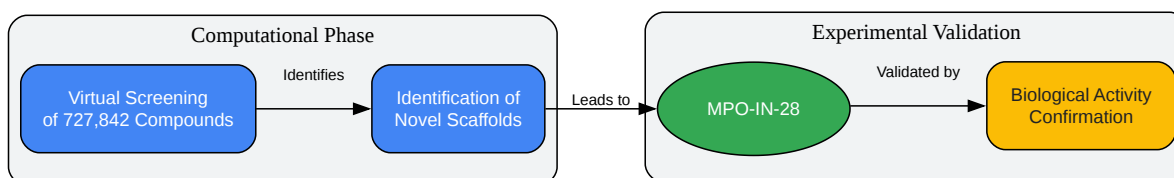
This assay measures the ability of a compound to activate the NPYLR7 receptor by detecting changes in intracellular calcium levels.

- Reagents:
 - HEK293T cells transiently or stably expressing the mosquito NPYLR7 receptor.
 - A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

- **MPO-IN-28** (or other test compounds).
- Assay buffer.
- Procedure:
 - Cells are loaded with the calcium-sensitive dye.
 - **MPO-IN-28** is added to the cells at various concentrations.
 - Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or microscope.
 - The EC50 value is calculated by plotting the fluorescence intensity against the logarithm of the agonist concentration.

Visualizations

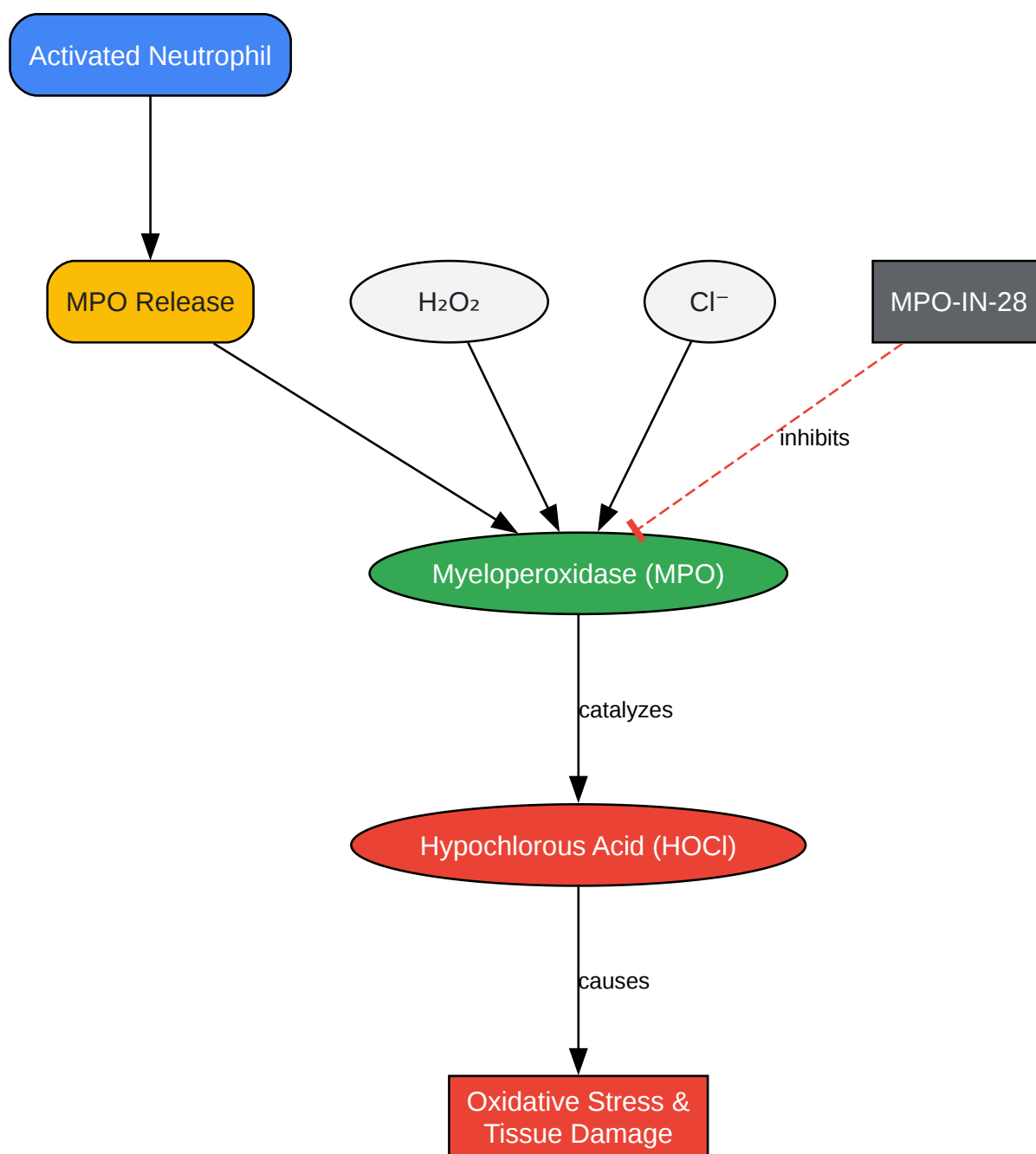
Logical Relationship in the Discovery of MPO-IN-28



[Click to download full resolution via product page](#)

Caption: Workflow illustrating the discovery of **MPO-IN-28**.

Signaling Pathway of Myeloperoxidase (MPO)



[Click to download full resolution via product page](#)

Caption: The enzymatic pathway of MPO and the inhibitory action of **MPO-IN-28**.

Pharmacokinetics

Specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for **MPO-IN-28** are not available in the public domain. Further studies are required to

characterize its in vivo properties.

Conclusion

MPO-IN-28 is a valuable chemical probe for studying the role of myeloperoxidase in health and disease. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. While its primary activity as a potent MPO inhibitor is well-characterized, its off-target activities at the adenosine A2B and NPYLR7 receptors suggest a complex pharmacological profile that may offer opportunities for therapeutic development in various indications but also necessitates careful evaluation of potential side effects. The lack of a detailed public synthesis protocol and in vivo pharmacokinetic data represents a gap in the current knowledge base that future research should aim to address. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging **MPO-IN-28** for their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nwlifescience.com [nwlifescience.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. OxiSelect™ Myeloperoxidase Chlorination Activity Assay Kit (Colorimetric) | ABIN2345139 [antibodies-online.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MPO-IN-28: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10780394#discovery-and-synthesis-of-mpo-in-28>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com